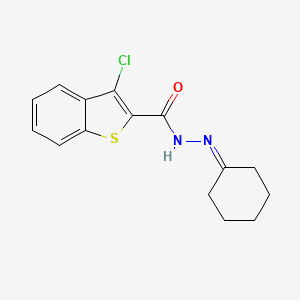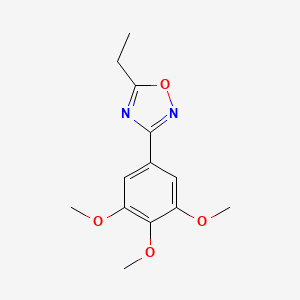![molecular formula C15H15BrN2O2 B5787442 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide, also known as BrPF or Br-NPPF, is a chemical compound that has gained significant interest in scientific research due to its potential application as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation, and has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, schizophrenia, and rheumatoid arthritis. In
Mécanisme D'action
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide acts as a competitive antagonist for the α7 nAChR, binding to the receptor and preventing the binding of acetylcholine, the natural ligand for the receptor. This inhibition of the receptor activity can lead to a decrease in the release of neurotransmitters, including dopamine and glutamate, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia, indicating its potential as a therapeutic agent for these diseases. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide is its selectivity for the α7 nAChR, which allows for more targeted research on this receptor. However, the low yield of the synthesis method and the limited availability of this compound may limit its use in lab experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide. One area of research could focus on the development of more efficient synthesis methods to increase the yield and availability of this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a therapeutic agent for diseases such as Alzheimer's disease, schizophrenia, and rheumatoid arthritis. Finally, research could also explore the potential of this compound as a tool for studying the α7 nAChR and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide involves several steps, including the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride, which is then reacted with 2-(1-pyrrolidinyl)aniline to form 2-(1-pyrrolidinyl)phenyl 2-furoate. This intermediate is then reacted with bromine to form this compound. The overall yield of this synthesis method is approximately 15%.
Applications De Recherche Scientifique
5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide has shown potential as a selective antagonist for the α7 nAChR, which has been implicated in several diseases. Studies have shown that this compound can inhibit the activity of the α7 nAChR in vitro and in vivo, and can improve cognitive deficits in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-14-8-7-13(20-14)15(19)17-11-5-1-2-6-12(11)18-9-3-4-10-18/h1-2,5-8H,3-4,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBHUVKMXXSCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)
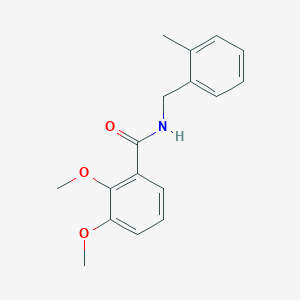
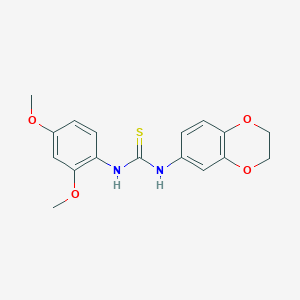
![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
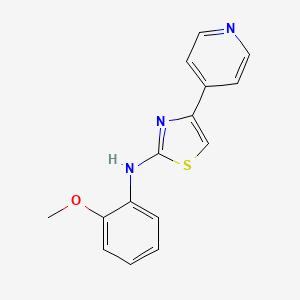
![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)



![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)
